2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-8,8-dimethyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-14(2)13-16-11(7-18(13)8-12(19)17-14)9-3-5-10(15)6-4-9/h3-7H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJVZDBKJDVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one (CAS No. 1261118-04-0) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C14H14FN3O
- Molecular Weight : 259.28 g/mol
- Purity : ≥95%
Biological Activity Overview
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications. Key areas of interest include:
- Antimicrobial Activity : Initial studies suggest potential efficacy against various pathogens.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease processes.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in inflammatory and infectious processes. For instance, compounds with similar structures have shown inhibitory activity against:
- Epoxide Hydrolase : Compounds in this class demonstrated IC50 values ranging from 16.2 to 50.2 nmol/L .
- p38 MAP Kinase : Related pyrazole derivatives exhibited IC50 values as low as 0.004 μM against p38 MAPK, indicating strong potential for anti-inflammatory effects .
In Vivo Studies
In vivo studies on structurally related compounds have demonstrated promising results in models of inflammation and infection. For instance:
- A derivative showed significant reduction in TNFα production in LPS-stimulated models with an effective dose (ED50) of 16 mg/kg . This suggests that this compound may similarly impact inflammatory pathways.
Data Table: Biological Activities and IC50 Values
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Appearance | White to yellow solid |
| Hazard Statements | H302; H315; H319; H335 |
Medicinal Chemistry
The compound has shown potential in the development of new pharmaceuticals due to its unique structural features that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related compound reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The specific mechanisms are still under investigation but suggest a promising avenue for future drug development.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effectiveness against various pathogens.
In Vitro Studies
Research has shown that certain imidazo[1,2-a]pyrazine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of new polymers and coatings.
Polymeric Applications
Research indicates that incorporating imidazo[1,2-a]pyrazine structures into polymer matrices can enhance thermal stability and mechanical strength.
Case Study:
A study published in Polymer Science highlighted the synthesis of a polymer composite using this compound which exhibited improved thermal degradation temperatures compared to traditional polymers.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Bioactivity: The 4-fluorophenyl group is a conserved feature in antimalarial imidazopyrazinones, enhancing target binding . Amino-ethanone derivatives (e.g., Compound 25) exhibit superior antimalarial potency (IC₅₀: 20–30 nM) compared to the target compound, which lacks these functional groups . Nitro-substituted analogues (e.g., ) show divergent applications (e.g., antimicrobials), attributed to the electron-withdrawing nitro group altering reactivity .
Synthetic Pathways: The target compound and its 4-fluoro-3-methylphenyl analogue share synthetic routes involving Pd/C hydrogenation and borane-THF reduction . Amino-substituted derivatives require additional steps, such as coupling with aromatic amines (e.g., ) .
Physical Properties: The dihydroimidazo-pyrazinone core (target compound) introduces a ketone group, increasing polarity compared to saturated tetrahydro derivatives (e.g., 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, MW: 245.3 g/mol) .
Safety Profiles :
- The tetrahydro analogue (CAS: 1310455-86-7) has moderate toxicity (H302: harmful if swallowed; H315: skin irritation) . Similar hazards are plausible for the target compound, though direct data are lacking.
Research Implications
- Pharmacological Optimization: Adding amino or nitro groups to the target compound’s scaffold could enhance antimalarial efficacy, as seen in derivatives like Compound 25 .
- Synthetic Scalability : The reliance on hydrogenation and borane reduction () may pose challenges for large-scale production; alternative routes (e.g., microwave-assisted synthesis) warrant exploration.
- Structural Diversity : Expanding substituent variation (e.g., trifluoromethoxy, ) could yield compounds with improved pharmacokinetics .
Q & A
Q. What are the key considerations for synthesizing 2-(4-fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one with high purity?
The synthesis typically involves multi-step reactions requiring precise control of parameters:
- Temperature and pH : Optimal conditions (e.g., refluxing in dioxane at 80–100°C) ensure proper cyclization of the imidazo[1,2-a]pyrazine core .
- Catalysts and solvents : Piperidine or alumina-supported catalysts may enhance reaction efficiency, while ethanol or diethyl ether is used for precipitation and washing .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/diethyl ether mixtures yields >95% purity .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Kinase inhibition assays : Screen against kinases (e.g., MAPK or CDKs) due to structural similarity to bioactive imidazo[1,2-a]pyrazines .
- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for imidazo[1,2-a]pyrazine derivatives?
- Parameter optimization : Systematically vary solvents (e.g., dioxane vs. THF), catalysts (piperidine vs. morpholine), and reaction times .
- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete cyclization) and adjust stoichiometry .
- Replicate literature protocols : Compare yields under identical conditions to isolate variables (e.g., purity of starting materials) .
Q. What strategies improve regioselectivity during fluorophenyl substitution on the imidazo[1,2-a]pyrazine core?
- Directing groups : Introduce temporary protecting groups (e.g., acetamide) to steer electrophilic substitution to the desired position .
- Metal-mediated coupling : Use Suzuki-Miyaura cross-coupling with pre-functionalized boronic acids for precise aryl group attachment .
- Computational modeling : DFT calculations predict electron density distribution to guide synthetic routes .
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for kinase inhibition?
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) and compare IC50 values .
- Crystallography : Co-crystallize the compound with target kinases (e.g., PDB deposition) to map binding interactions .
- Molecular dynamics simulations : Model conformational changes in kinase active sites upon ligand binding .
Q. What advanced techniques address discrepancies in NMR data interpretation for diastereomers or tautomers?
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by analyzing peak splitting at different temperatures .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns .
Methodological Resources
Q. How to optimize experimental design for reproducibility in synthetic chemistry?
- Block randomization : Apply split-plot designs to test multiple variables (e.g., catalysts, solvents) while minimizing batch effects .
- Control groups : Include known reference compounds (e.g., furimazine analogs) to validate assay conditions .
- Data logging : Document reaction parameters (e.g., humidity, stirring speed) to identify hidden variables .
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .
- ANOVA with post-hoc tests : Compare means across multiple concentrations or analogs .
- QC thresholds : Reject outliers using Grubbs’ test (α=0.05) to ensure data integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

